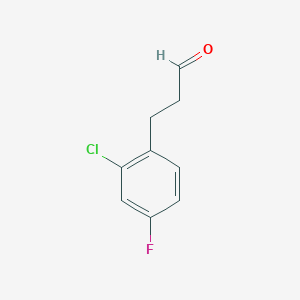
3-(2-Chloro-4-fluorophenyl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-4-fluorophenyl)propanal is an organic compound characterized by a chloro and fluoro substituent on a phenyl ring attached to a propanal group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chlorination and Fluorination: The compound can be synthesized by sequentially chlorinating and fluorinating a phenylpropanal precursor.
Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura cross-coupling can be employed to introduce the chloro and fluoro groups onto the phenyl ring.
Industrial Production Methods:
Batch Processing: Large-scale production often involves batch processing with controlled reaction conditions to ensure consistency and purity.
Continuous Flow Chemistry: This method can be used to enhance efficiency and scalability in industrial settings.
Types of Reactions:
Oxidation: Oxidation reactions can convert this compound to its corresponding carboxylic acid.
Reduction: Reduction reactions can reduce the aldehyde group to an alcohol.
Substitution: Substitution reactions can replace the chloro or fluoro groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: 3-(2-Chloro-4-fluorophenyl)propanoic acid.
Reduction: 3-(2-Chloro-4-fluorophenyl)propanol.
Substitution: Various substituted phenylpropanal derivatives.
Aplicaciones Científicas De Investigación
3-(2-Chloro-4-fluorophenyl)propanal is utilized in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis and materials science.
Biology: The compound is used in the study of biological systems and pathways.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in various biological processes.
Pathways: It may influence signaling pathways related to cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
3-(2-Chlorophenyl)propanal
3-(4-Fluorophenyl)propanal
This compound's unique combination of substituents provides distinct chemical and biological properties, making it valuable in various applications.
Propiedades
Número CAS |
1057670-96-8 |
|---|---|
Fórmula molecular |
C9H8ClFO |
Peso molecular |
186.61 g/mol |
Nombre IUPAC |
3-(2-chloro-4-fluorophenyl)propanal |
InChI |
InChI=1S/C9H8ClFO/c10-9-6-8(11)4-3-7(9)2-1-5-12/h3-6H,1-2H2 |
Clave InChI |
JXLJCXPSRHOYAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)Cl)CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


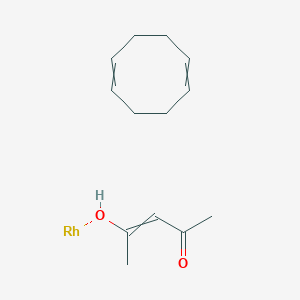

![[(Furan-2-yl)(phenyl)methyl]hydrazine](/img/structure/B15147282.png)
![6-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-2,3'-bipyridine-5-carbonitrile](/img/structure/B15147285.png)
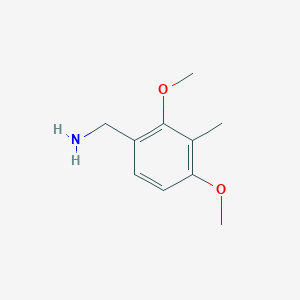
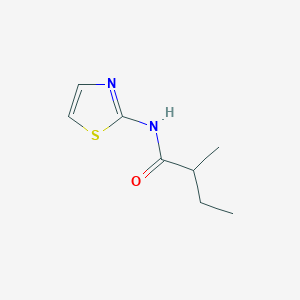
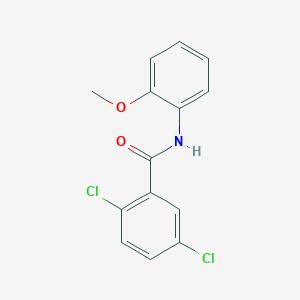
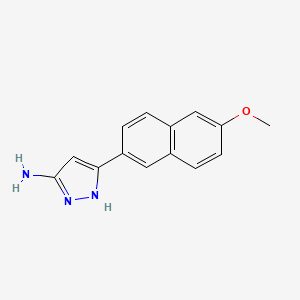
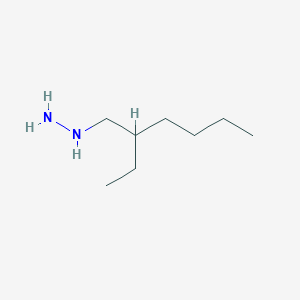
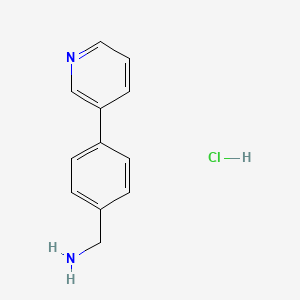
![(1R,2S)-2-{[2-(phenylcarbamoyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B15147349.png)
![(2,5-Dioxopyrrolidin-1-yl) 6-[2-[3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate;iodide](/img/structure/B15147353.png)
![S-(+)-Methyl-(2-chlorophenyl)[(2-(2-thienyl)amino] acetate hydrochloride](/img/structure/B15147358.png)

